4-methyl-1H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
4-Methyl-1H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazole ring fused with a pyridine ring, with a methyl group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method involves the use of acetic anhydride to acylate 2,3-diaminopyridine, followed by cyclization to form the imidazo[4,5-b]pyridine core . Another approach involves the use of ketoaldehyde dimethyl acetal in the presence of catalytic amounts of p-toluenesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-Methyl-1H-imidazo[4,5-b]pyridin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-1H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Methyl-1H-imidazo[4,5-b]pyridin-2-one can be compared with other similar compounds, such as:
Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Imidazo[1,2-a]pyridine: Widely studied for its therapeutic potential in various disease conditions.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
50339-08-7 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-methyl-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H7N3O/c1-10-4-2-3-5-6(10)9-7(11)8-5/h2-4H,1H3,(H,8,11) |
InChI Key |
FGDQAKJUQZYHPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C2C1=NC(=O)N2 |
solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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